3-(3,4-dichlorophenyl)benzoic acid molecular weight
3-(3,4-dichlorophenyl)benzoic acid molecular weight
An In-Depth Technical Guide to 3-(3,4-Dichlorophenyl)benzoic Acid: Properties, Synthesis, and Applications
Introduction
3-(3,4-Dichlorophenyl)benzoic acid is a polychlorinated biphenyl derivative characterized by a benzoic acid moiety linked to a dichlorinated phenyl ring. As a member of the biphenyl carboxylic acid family, this compound serves as a highly valuable and versatile building block in modern organic synthesis. Its structural rigidity, defined spatial orientation of substituents, and the electronic properties conferred by the chlorine atoms make it a significant scaffold in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the carboxylic acid group provides a reactive handle for a wide array of chemical transformations, particularly amide bond formation, while the dichlorophenyl group is instrumental in modulating physicochemical properties such as lipophilicity and metabolic stability, and can engage in specific interactions within biological targets.
This guide provides a comprehensive technical overview of 3-(3,4-dichlorophenyl)benzoic acid, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, present a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, outline robust analytical methods for its characterization, and discuss its applications as a key intermediate in the development of therapeutic agents.
Physicochemical and Structural Properties
The molecular architecture of 3-(3,4-dichlorophenyl)benzoic acid dictates its chemical behavior and potential applications. The molecule's properties are a composite of its biphenyl core, the electron-withdrawing nature of the chlorine substituents, and the acidic carboxylic group.
Key Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂O₂ | PubChem[1] |
| Molecular Weight | 267.10 g/mol | PubChem[1] |
| IUPAC Name | 3-(3,4-dichlorophenyl)benzoic acid | PubChem[1] |
| CAS Number | 844878-91-7 | PubChem[1] |
| Calculated XLogP3 | 4.8 | PubChem[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Physical State | Solid (predicted) | - |
The high XLogP3 value of 4.8 indicates significant lipophilicity, a critical parameter in drug design that influences membrane permeability and plasma protein binding. The two chlorine atoms on one phenyl ring create a distinct electronic and steric profile, which can be crucial for achieving selective binding to target proteins. The carboxylic acid group, with a predicted pKa typical for benzoic acids, will be ionized at physiological pH, influencing solubility and potential ionic interactions.
Synthesis and Purification: A Validated Protocol
The creation of the biaryl C-C bond is the central challenge in synthesizing 3-(3,4-dichlorophenyl)benzoic acid. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this transformation due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions.
Synthetic Strategy: The Logic of Suzuki-Miyaura Coupling
Our chosen strategy involves the palladium-catalyzed cross-coupling of 3-carboxyphenylboronic acid with a suitable 3,4-dichlorophenyl halide. This approach is mechanistically robust and validated across countless biaryl syntheses.
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Causality of Component Selection:
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Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) complex is the engine of the catalytic cycle, facilitating the key steps of oxidative addition to the aryl halide and reductive elimination to form the new C-C bond.
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Aryl Halide (1-bromo-3,4-dichlorobenzene): An aryl bromide or iodide is chosen as the electrophilic partner due to the optimal balance of reactivity and stability. The C-Br bond is readily activated by the palladium catalyst.
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Organoboron Reagent (3-Carboxyphenylboronic acid): This nucleophilic partner is stable, generally non-toxic, and commercially available. The carboxylic acid group is compatible with the reaction conditions.
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Base (e.g., K₂CO₃, Na₂CO₃): The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. An aqueous solution of an inorganic carbonate is effective and economical.
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Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often used to dissolve both the organic-soluble reactants and the water-soluble inorganic base, facilitating interaction at the phase interface.
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Detailed Experimental Protocol
Reaction: 1-bromo-3,4-dichlorobenzene + 3-carboxyphenylboronic acid → 3-(3,4-dichlorophenyl)benzoic acid
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Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-3,4-dichlorobenzene (10.0 mmol, 1.0 eq).
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Reagent Addition: Add 3-carboxyphenylboronic acid (12.0 mmol, 1.2 eq), potassium carbonate (30.0 mmol, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 0.03 eq).
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Solvent Addition: Add a solvent mixture of toluene (50 mL), ethanol (15 mL), and deionized water (15 mL).
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Inerting: Purge the flask with nitrogen gas for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
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Reaction Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
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Aqueous Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
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Acidification: Combine the organic layers and wash with brine (50 mL). To the organic layer, add 1 M HCl (aq) and shake, causing the product to precipitate or move into the aqueous layer depending on the pH. The goal is to protonate the carboxylate to make the final product less water-soluble. A more direct method is to cool the initial reaction mixture and acidify it with 2M HCl until the pH is ~2. The crude product will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold hexane to remove non-polar impurities.
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Purification: Recrystallize the crude solid from an ethanol/water or acetic acid/water mixture to yield the pure 3-(3,4-dichlorophenyl)benzoic acid as a white to off-white solid.
Synthesis Workflow Visualization
Caption: Suzuki-Miyaura synthesis workflow for 3-(3,4-dichlorophenyl)benzoic acid.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. A reversed-phase method is ideal for this compound.
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Principle of Method: The nonpolar C18 stationary phase retains the lipophilic analyte. A polar mobile phase elutes the compound, and its retention time is a function of its hydrophobicity. Using an acidic mobile phase modifier (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention.[3]
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Detailed Protocol:
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System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: 254 nm.
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Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of 50:50 Acetonitrile/Water.
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Validation: Purity is determined by the area percentage of the main peak. The identity can be confirmed by comparing the retention time to a known reference standard.
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Spectroscopic Confirmation
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Will show a complex pattern of aromatic protons. The protons on the benzoic acid ring and the dichlorophenyl ring will appear as distinct multiplets in the aromatic region (~7.4-8.2 ppm). The carboxylic acid proton will be a broad singlet far downfield (>12 ppm).
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¹³C NMR: Will confirm the presence of 13 unique carbon atoms, including the carboxyl carbon (~167 ppm) and the aromatic carbons, with chemical shifts influenced by the chlorine substituents.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) in negative mode is ideal. It will show a prominent ion peak corresponding to [M-H]⁻ at m/z ≈ 265.
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Isotopic Pattern: A key validation feature is the isotopic signature of the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic M, M+2, and M+4 peak pattern with an approximate ratio of 9:6:1, unequivocally confirming the presence of two chlorine atoms.
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Analytical Workflow Visualization
Caption: Analytical workflow for purity and identity verification.
Applications in Research and Drug Development
Dichlorinated benzoic acid derivatives are critical intermediates in pharmaceuticals.[4][5] While direct applications of 3-(3,4-dichlorophenyl)benzoic acid are specific to proprietary development programs, the utility of the scaffold is well-documented.
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Anti-Inflammatory and Metabolic Agents: The related isomer, 4-(3,4-dichlorophenyl)benzoic acid, is a building block for therapeutic agents targeting inflammatory and metabolic disorders.[4] The specific chlorine substitution pattern is often designed to enhance binding affinity to target enzymes or receptors.
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Anticonvulsant Drugs: Dichlorobenzoic acids are known intermediates in the synthesis of the anticonvulsant drug lamotrigine, highlighting their importance in neurology-focused drug discovery.[6][7]
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Transthyretin (TTR) Stabilizers: The 3,5-dichloro isomer is a crucial starting material for Tafamidis, a drug that treats transthyretin amyloidosis by stabilizing the TTR protein.[5] This demonstrates the power of the dichlorophenyl motif in creating highly specific protein-ligand interactions.
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Antibacterial Agents: Dichlorinated benzoic acids serve as precursors for quinolone-3-carboxylic acids, a class of potent antibacterial agents.[8]
The 3-(3,4-dichlorophenyl)benzoic acid molecule, through its carboxylic acid handle, is readily converted into amides, esters, and other derivatives. This allows medicinal chemists to systematically explore the chemical space around this rigid biaryl core to optimize potency, selectivity, and pharmacokinetic properties (ADME) for a desired biological target.
Safety and Handling
Based on data for similar dichlorinated aromatic acids, 3-(3,4-dichlorophenyl)benzoic acid should be handled with appropriate care.
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GHS Hazards (Predicted): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10] May cause respiratory irritation.
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Precautions: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
3-(3,4-Dichlorophenyl)benzoic acid, with a molecular weight of 267.10 g/mol , is more than a simple chemical entity; it is a precisely engineered scaffold for advanced chemical synthesis. Its well-defined physicochemical properties, combined with robust and scalable synthetic routes like the Suzuki-Miyaura coupling, make it an invaluable tool for researchers. The proven relevance of the dichlorophenyl benzoic acid core in developed drugs underscores its potential for future discoveries in medicine and beyond. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in demanding research and development environments.
References
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PubChem. 3-(3,4-dichlorophenyl)benzoic Acid. National Center for Biotechnology Information. [Link]
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NIST. Benzoic acid, 3,4-dichlorophenyl ester. National Institute of Standards and Technology. [Link]
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PubChem. 4-(3,4-Dichlorophenyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Singh, R., et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science. [Link]
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ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate GmbH. [Link]
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ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate GmbH. [Link]
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PubChem. 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid. National Center for Biotechnology Information. [Link]
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